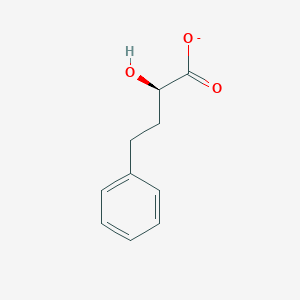

(R)-2-hydroxy4-phenyl-butyrate

描述

Significance as a Chiral Intermediate in Organic Synthesis

In organic synthesis, a chiral intermediate is an enantiomerically pure compound that serves as a key structural component for building larger, stereospecific molecules. (R)-2-hydroxy-4-phenyl-butyrate exemplifies this, being a versatile chiral synthon. researchgate.netjiangnan.edu.cn Its synthesis and application are cornerstone topics in the field of asymmetric synthesis, which aims to create a specific enantiomer of a target product. google.comjiangnan.edu.cn

The demand for enantiomerically pure (R)-2-hydroxy-4-phenyl-butyrate has driven extensive research into its production. nih.gov Methods explored include the classical resolution of racemic mixtures, multi-step chemical synthesis from other chiral sources like L-malic acid, and, most prominently, the asymmetric reduction of a prochiral precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE). researchgate.netjiangnan.edu.cngoogle.comresearchgate.net Biocatalytic asymmetric reduction, using enzymes (reductases) or whole-cell microorganisms, has gained significant attention due to its high selectivity, mild reaction conditions, and environmental compatibility. nih.govresearchgate.net These processes can achieve exceptionally high enantiomeric excess (ee), often exceeding 99%, ensuring the final products have the correct stereochemistry. nih.govnih.govhep.com.cn

The primary application and the main driver for the academic and industrial interest in (R)-2-hydroxy-4-phenyl-butyrate is its role as a key precursor for a class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. nih.govsioc-journal.cnnih.govhep.com.cn ACE inhibitors are widely used in the treatment of hypertension and congestive heart failure. researchgate.netnih.gov The efficacy of these drugs is highly dependent on their stereochemistry, making the use of an optically pure starting material like (R)-2-hydroxy-4-phenyl-butyrate essential. researchgate.net

This chiral intermediate is a building block for several prominent ACE inhibitors, including:

Benazepril researchgate.netjiangnan.edu.cnsigmaaldrich.com

Enalapril researchgate.netjiangnan.edu.cnsigmaaldrich.com

Lisinopril researchgate.netresearchgate.netnih.govgoogle.com

Ramipril nih.govresearchgate.net

Cilazapril jiangnan.edu.cnsigmaaldrich.com

The synthesis of these drugs involves chemically modifying the (R)-2-hydroxy-4-phenyl-butyrate molecule. For instance, in the synthesis of lisinopril, (R)-2-hydroxy-4-phenylbutyrate is treated with sulfonyl chloride and then reacted with a protected lysine (B10760008) derivative to form the crucial N-[1-(S)-alkoxycarbonyl-3-phenylpropyl] backbone of the final drug. google.comepo.org The asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to produce (R)-HPBE is a well-documented and efficient pathway, highlighting the industrial relevance of this research. acs.orgacs.org

Research Findings on the Biocatalytic Synthesis of (R)-HPBE

The following table summarizes findings from various research efforts focused on the efficient, stereoselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) from its precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE), using different biocatalysts.

| Biocatalyst (Microorganism/Enzyme) | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Candida krusei SW2026 | 2.5 g/L | 95.1% | 99.7% | jiangnan.edu.cn |

| Rhodotorula mucilaginosa CCZU-G5 | 100 mM | 98.3% | >99.0% | hep.com.cn |

| Engineered E. coli (with CgKR2 and GDH) | 30 mM | 98.3% | 99.9% | nih.gov |

| Engineered E. coli (with CgKR2) | 1 M | >99% | >99% | nih.govacs.org |

| Recombinant E. coli (with iolS and gdh) | 10 g/L | >99% | 99.5% | jiangnan.edu.cnaiche.org |

| Engineered E. coli DF (with d-nLDHY52L/F299Y and FDH) | 73.4 mM | 97.8% (Conversion) | >99% | nih.gov |

Structure

3D Structure

属性

分子式 |

C10H11O3- |

|---|---|

分子量 |

179.19 g/mol |

IUPAC 名称 |

(2R)-2-hydroxy-4-phenylbutanoate |

InChI |

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/p-1/t9-/m1/s1 |

InChI 键 |

JNJCEALGCZSIGB-SECBINFHSA-M |

手性 SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)[O-])O |

规范 SMILES |

C1=CC=C(C=C1)CCC(C(=O)[O-])O |

产品来源 |

United States |

Synthetic Methodologies for R 2 Hydroxy 4 Phenyl Butyrate

Chemical Synthesis Approaches

Traditional chemical synthesis offers several routes to (R)-2-hydroxy-4-phenyl-butyrate, ranging from multi-step pathways using chiral precursors to direct asymmetric catalysis.

Multi-step Chemical Synthesis Pathways

Multi-step chemical synthesis provides established, albeit often complex, routes to (R)-2-hydroxy-4-phenyl-butyrate. One notable pathway starts from the natural chiral source, L-malic acid. google.com This method, however, is often criticized for its numerous reaction steps and complex processes, which can make it less suitable for large-scale industrial production. google.com

Another multi-step approach involves a sequence of condensation, esterification, and hydrogenation reactions. google.com For instance, a synthesis can begin with the condensation of benzaldehyde (B42025) and pyruvic acid. google.com A different chemo-enzymatic strategy starts with the condensation of acetophenone (B1666503) and diethyl oxalate (B1200264) to produce ethyl 2,4-dioxo-4-phenylbutyrate. researchgate.net This intermediate is then reduced and subsequently hydrogenated to yield (R)-HPBE. researchgate.net While these chemical pathways are viable, they can suffer from drawbacks such as the use of harsh reagents and the generation of by-products, prompting the exploration of more direct and selective methods. jiangnan.edu.cngoogle.com

Asymmetric Hydrogenation for Stereoselective Production

Asymmetric hydrogenation of a prochiral keto-ester, such as ethyl 2-oxo-4-phenylbutyrate (OPBE), represents a more direct chemical approach to obtaining the desired (R)-enantiomer. sioc-journal.cngoogle.com This method relies on the use of a chiral catalyst, typically a complex of a noble metal like rhodium (Rh) or ruthenium (Ru) with a chiral phosphine (B1218219) ligand. sioc-journal.cnsigmaaldrich.com

The enantioselectivity of the reaction is highly dependent on the specific catalyst and ligand used. For example, enantioselective hydrogenation of OPBE has been reported using homogeneous Rh-diphosphine catalysts. sigmaaldrich.com However, this approach often requires expensive chiral ligands and noble metal catalysts, as well as specialized high-pressure equipment. google.com Furthermore, the enantiomeric excess (ee) achieved through these chemical hydrogenation methods can sometimes be limited, often reaching values between 94-96%, which may necessitate further purification for pharmaceutical applications. google.com

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis, offering high stereoselectivity, mild reaction conditions, and environmental compatibility. jiangnan.edu.cn These routes primarily involve the asymmetric reduction of prochiral keto-acid or keto-ester precursors.

Asymmetric Reduction of Prochiral Precursors

The core of the biocatalytic strategy is the stereoselective reduction of a ketone group to a hydroxyl group, creating the desired chiral center. This is achieved using whole microbial cells or isolated enzymes (oxidoreductases/dehydrogenases). nih.govnih.govresearchgate.net

The asymmetric reduction of 2-oxo-4-phenylbutanoic acid (OPBA) to (R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA) is a well-studied biocatalytic route. nih.govrsc.org This approach is considered highly desirable due to its excellent stereoselectivity and a theoretical yield of up to 100%. nih.gov The success of this biotransformation hinges on the use of highly efficient reductases and effective cofactor regeneration systems. nih.govrsc.org

Researchers have engineered enzymes to enhance their activity and stability for this specific reduction. For example, a mutant of NAD-dependent D-lactate dehydrogenase (d-nLDH) from Lactobacillus bulgaricus was found to have high activity for reducing OPBA. nih.gov By co-expressing this engineered enzyme with a formate (B1220265) dehydrogenase for cofactor (NADH) regeneration in Escherichia coli, a highly efficient biocatalyst was created. nih.gov Under optimized conditions, this system converted 73.4 mM of OPBA to 71.8 mM of (R)-HPBA in just 90 minutes, achieving a high enantiomeric excess (>99%) and productivity. nih.gov Similarly, engineered D-lactate dehydrogenase from Lactobacillus plantarum expressed in Pichia pastoris has been used to achieve full conversion of OPBA with an enantiomeric excess of approximately 100%. nih.gov

| Biocatalyst System | Precursor | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Engineered D-lactate dehydrogenase (d-nLDH) and formate dehydrogenase in E. coli | OPBA | (R)-HPBA | 97.8% Yield | >99% | nih.gov |

| Engineered D-lactate dehydrogenase in Pichia pastoris | OPBA | (R)-HPBA | Full Conversion, >95% Yield | ~100% | nih.gov |

| Engineered keto acid reductase (LlKAR) and glucose dehydrogenase | OPBA | (R)-HPBA | >99% Conversion | >99% | rsc.org |

This table is interactive and can be sorted by column headers.

The asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to its corresponding alcohol, (R)-HPBE, is the most extensively investigated biocatalytic route. jiangnan.edu.cnhep.com.cnnih.govnih.gov A wide array of microorganisms and engineered enzymes have been employed for this transformation.

Engineered Enzyme Systems: To improve efficiency and overcome the limitations of wild-type strains, recombinant E. coli and Pichia pastoris are frequently engineered to overexpress specific carbonyl reductases or dehydrogenases. researchgate.netnih.govnih.gov A critical aspect of these systems is the efficient regeneration of the required cofactor (typically NADPH or NADH). nih.govaiche.org This is often achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a co-substrate like glucose to regenerate the cofactor in situ. nih.govnih.govnih.gov

For example, a recombinant E. coli strain co-expressing a carbonyl reductase (CpCR) and glucose dehydrogenase (GDH) achieved a 98.3% conversion rate and 99.9% ee. nih.gov In another study, fusing the reductase and GDH genes created a bi-enzyme cluster that improved the catalytic rate by 2.4 times compared to the free enzymes. mdpi.com These engineered systems allow for high substrate loading and can achieve impressive product titers, making them suitable for industrial-scale production. nih.govnih.gov

| Biocatalyst | Precursor | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Candida krusei SW2026 | OPBE | (R)-HPBE | 95.1% Yield | 99.7% | jiangnan.edu.cnresearchgate.net |

| Rhodotorula mucilaginosa CCZU-G5 | OPBE | (R)-HPBE | 98.3% Yield | >99.0% | hep.com.cn |

| Recombinant E. coli (Carbonyl Reductase IolS + GDH) | OPBE | (R)-HPBE | High Yield | 99.5% | nih.govaiche.org |

| Recombinant E. coli (Carbonyl Reductase CpCR + GDH) | OPBE | (R)-HPBE | 98.3% Conversion | 99.9% | nih.govnih.gov |

| Recombinant Pichia pastoris (Carbonyl Reductase CgKR2) | OPBE | (R)-HPBE | High Conversion | >99% | researchgate.net |

| Baker's Yeast (Saccharomyces cerevisiae) | OPBE | (R)-HPBE | High Conversion | 81% (Pichia angusta) | researchgate.net |

| Rhodotorula minuta IFO 0920 | OPBE | (R)-HPBE | 58% Yield | 90% | nih.gov |

This table is interactive and can be sorted by column headers.

Catalysis by Carbonyl Reductases (e.g., CpCR, KmCR, IolS, GoCR)

The asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) using carbonyl reductases is a highly effective method for producing ethyl (R)-2-hydroxy-4-phenylbutyrate [(R)-HPBE]. nih.govresearchgate.net These enzymes offer high enantioselectivity and operate under mild conditions. jiangnan.edu.cn

A carbonyl reductase from Candida parapsilosis ATCC 7330 (CpCR) has been successfully cloned and expressed in recombinant E. coli strains. nih.govresearchgate.net To address the need for cofactor regeneration, CpCR has been coupled with glucose dehydrogenase (GDH), creating a bi-enzyme system. nih.gov One engineered strain, where CpCR was fused to the C-terminus of GDH, demonstrated superior catalytic activity, achieving a 98.3% conversion rate of 30 mM OPBE and an enantiomeric excess (ee) of 99.9%. nih.gov Through high-density fermentation and a substrate feeding strategy, this system produced 912 mM of (R)-HPBE from 920 mM of OPBE. nih.gov

Similarly, the stereospecific carbonyl reductase KmCR has been utilized for the asymmetric synthesis of (R)-HPBE. grafiati.com Optimization of reaction conditions, including temperature, substrate concentration, and co-solvents, led to a 62% yield of (R)-HPBE with an optical purity of ≥99.9% in just 20 minutes. grafiati.com

The carbonyl reductase IolS from Bacillus subtilis, when co-expressed with glucose dehydrogenase (GDH) in E. coli, also serves as an efficient catalyst. aiche.orgnih.gov This system, particularly in an aqueous/octanol biphasic system, yielded (R)-HPBE with 99.5% ee. nih.gov The use of a biphasic system helps to mitigate substrate inhibition and can lead to higher product titers. jiangnan.edu.cnnih.gov

Researchers have also explored carbonyl reductases from Gluconobacter oxydans through genome mining, identifying enzymes with varying activities towards ketoesters. researchgate.net

Catalysis by D-Lactate Dehydrogenases (e.g., D-nLDH)

D-lactate dehydrogenases (D-nLDH) are another class of enzymes capable of reducing 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid [(R)-HPBA]. nih.govnih.gov However, the wild-type D-nLDH from Lactobacillus bulgaricus ATCC 11842 shows low activity towards the bulky OPBA substrate. nih.gov

To enhance catalytic efficiency, site-directed mutagenesis was employed. A mutant, d-nLDHY52L/F299Y, exhibited significantly higher activity towards OPBA. nih.govnih.gov This engineered enzyme was then co-expressed with formate dehydrogenase (FDH) in E. coli to create a whole-cell biocatalyst with a self-sufficient cofactor regeneration system using formate. nih.govnih.govplos.org This system avoids the use of glucose for cofactor regeneration. nih.gov Under optimal conditions, this biocatalyst converted 73.4 mM of OPBA to 71.8 mM of (R)-HPBA in 90 minutes, with an enantiomeric excess greater than 99% and a productivity of 47.9 mM h⁻¹. nih.govnih.gov Subsequent esterification can then produce the desired ethyl ester. smolecule.com

Catalysis by Ketoreductases (e.g., CgKR2)

Ketoreductases (KREDs) are valuable biocatalysts for the asymmetric reduction of prochiral keto esters. rsc.org A novel ketoreductase, CgKR2, discovered from Candida glabrata, has shown remarkable efficiency in synthesizing (R)-HPBE from OPBE. rsc.orgacs.org When expressed in E. coli and used as lyophilized cells along with GDH for cofactor regeneration, CgKR2 produced (R)-HPBE with an enantiomeric excess greater than 99%. rsc.org This system achieved a high space-time yield of 700 g·L⁻¹·d⁻¹ without the need for external cofactor addition, a significant improvement over previous records. acs.org

Kinetic Resolution of Racemates

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. jiangnan.edu.cn This approach is based on the differential reaction rates of enantiomers with a chiral catalyst, often an enzyme.

Lipase-Catalyzed Resolution (e.g., Lipase (B570770) AK)

Lipases are frequently employed for the kinetic resolution of racemic esters. Lipase AK, from Pseudomonas fluorescens, has been effectively used for the resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate through enzymatic transesterification. researchgate.netscientific.netcolab.ws In a system using vinyl acetate (B1210297) as the acyl donor in a solvent-free environment, the (S)-enantiomer is selectively acylated, leaving the desired (R)-HPBE unreacted. scientific.net

Optimal conditions for this resolution have been identified as 0.074 mol/L of the racemic ester and 20 mg of Lipase AK in 2.0 ml of vinyl acetate at 30°C. grafiati.comresearchgate.netscientific.netcolab.ws Under these conditions, (R)-HPBE can be obtained with an enantiomeric excess of up to 99%. grafiati.comresearchgate.netscientific.netcolab.ws The yield of the pure (R)-enantiomer can reach 48%, which is close to the theoretical maximum of 50% for kinetic resolution. researchgate.netresearchgate.net The kinetics of this resolution process have been described by a Ping-Pong Bi-Bi mechanism. researchgate.net

Enzymatic Esterification of 2-hydroxy-4-phenylbutanoic acid

Enzymatic esterification of 2-hydroxy-4-phenylbutanoic acid is another viable route for the synthesis of (R)-HPBE. calis.edu.cnjiangnan.edu.cnscientific.net This method involves the direct esterification of the carboxylic acid with an alcohol, catalyzed by a lipase. The stereoselectivity of the lipase is crucial for obtaining the enantiomerically pure product. For instance, if the desired product is (R)-2-hydroxy-4-phenylbutanoic acid, a lipase with (R)-stereoselectivity, such as Novozym 435, can be employed. researchgate.net

Chemo-Enzymatic Hybrid Approaches

Chemo-enzymatic strategies combine chemical and enzymatic steps to create more efficient and novel synthetic routes. researchgate.netsmolecule.com

One such approach for producing optically pure (R)- and (S)-2-hydroxy-4-phenylbutyric acids involves the lactonase-catalyzed hydrolysis of cis- and trans-2-hydroxy-4-phenyl-4-butyrolactones, followed by a chemical hydrogenation step over a Palladium on carbon (Pd/C) catalyst. calis.edu.cn This method has the potential for industrial application. calis.edu.cn

Another chemo-enzymatic strategy starts with benzaldehyde and pyruvic acid. google.com The process involves a four-step reaction sequence: condensation, esterification, bio-enzymatic asymmetric reduction, and double-bond hydrogenation to yield the optically pure (R)-HPBE. google.com The asymmetric reduction of an intermediate β-unsaturated ketoester is carried out using a ketoreductase, with cofactor regeneration achieved using either a glucose/glucose dehydrogenase system or isopropanol. google.com This route results in a final product with over 99% purity and enantioselectivity, and a total yield of 82%. google.com

A further strategy focuses on the biocatalytic reduction of ethyl 2,4-dioxo-4-phenylbutyrate. researchgate.net A screening of various microorganisms identified Pichia pastoris CBS 704 as an effective catalyst for the chemo- and enantioselective reduction of the α-keto group, yielding the precursor ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate. researchgate.net

Biocatalyst Engineering and Optimization for R 2 Hydroxy 4 Phenyl Butyrate Production

Strain and Enzyme Screening and Identification

The foundation of a successful biocatalytic process lies in the identification of a suitable biocatalyst. This often begins with screening diverse microbial sources for the desired enzymatic activity, followed by the characterization of promising candidates.

A variety of microorganisms have been identified for their ability to asymmetrically reduce ethyl 2-oxo-4-phenylbutyrate (EOPB) to (R)-2-hydroxy-4-phenyl-butyrate. Among these, yeast strains have shown considerable promise. For instance, Candida krusei SW2026 has demonstrated excellent catalytic capability, achieving a high enantiomeric excess (ee) of 99.7% and a yield of 95.1% under optimized conditions. jiangnan.edu.cn This strain proved to be a highly effective biocatalyst for this specific reduction. researchgate.net

| Microorganism | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|

| Candida krusei SW2026 | 99.7% | 95.1% | jiangnan.edu.cn |

| Rhodotorula minuta IFO 0920 | 95% | Not specified | nih.govtandfonline.com |

| Candida holmii KPY 12402 | 94% (initial), 90% (final) | 58% (overall) | nih.govtandfonline.com |

| Rhodotorula mucilaginosa CCZU-G5 | Not specified | Not specified | nih.gov |

To overcome limitations associated with wild-type microbial strains, such as low enzyme expression levels or the presence of competing enzymes, recombinant microorganisms, particularly Escherichia coli, are frequently employed. E. coli serves as a robust host for the heterologous expression of specific reductases, enabling high-level production of the desired enzyme and simplifying downstream processing.

Several carbonyl reductases have been expressed in E. coli for the synthesis of (R)-2-hydroxy-4-phenyl-butyrate. For example, a carbonyl reductase from Candida parapsilosis (CpCR) was co-expressed with a glucose dehydrogenase (GDH) for cofactor regeneration. nih.gov This engineered E. coli strain achieved a 98.3% conversion rate and an exceptional enantiomeric excess of 99.9%. nih.gov Similarly, reductases from Gluconobacter oxydans (GoCR) have been identified and expressed in E. coli, with one such enzyme (Gox0525) yielding the product with over 99% ee and a 93.1% conversion. researchgate.netnih.gov Another stereospecific carbonyl reductase from Kluyveromyces marxianus (KmCR), when expressed in E. coli, produced (R)-2-hydroxy-4-phenyl-butyrate with an optical purity of ≥99.9% and a 62% yield in just 20 minutes under optimized conditions. tpcj.org

| Expressed Enzyme(s) | Source Organism | Conversion Rate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) | Candida parapsilosis | 98.3% | 99.9% | nih.gov |

| Carbonyl Reductase (Gox0525) | Gluconobacter oxydans | 93.1% | >99% | nih.gov |

| Carbonyl Reductase (KmCR) | Kluyveromyces marxianus | Not specified (62% yield) | ≥99.9% | tpcj.org |

| Carbonyl Reductase (GoCR) - Wild Type | Gluconobacter oxydans | Not specified | 43.0% | researchgate.netrsc.org |

Enzyme Engineering and Directed Evolution for Improved Biocatalysis

While screening provides naturally occurring enzymes, their properties are often not ideal for industrial applications. Enzyme engineering, through rational design or directed evolution, offers powerful tools to tailor enzymes with improved catalytic efficiency, stability, and enantioselectivity.

Rational design involves using knowledge of an enzyme's structure and mechanism to predict beneficial mutations. This approach was successfully applied to a carbonyl reductase from Gluconobacter oxydans (GoCR). researchgate.net Based on computational analysis, three amino acid residues within the catalytic pocket—Cys93, Ile187, and Trp193—were identified as key targets for mutagenesis. researchgate.net By creating single, double, and triple mutants at these sites, researchers were able to significantly alter the enzyme's catalytic properties. For instance, the variant mut-W193L/C93I/I187L was created through the cooperative mutation at these three positions. researchgate.netrsc.org

The catalytic efficiency of an enzyme is a crucial parameter for process viability and is often expressed as the kcat/Km ratio. The site-directed mutagenesis of GoCR led to dramatic improvements in its catalytic efficiency. The wild-type enzyme exhibited a relatively low efficiency. However, engineered variants showed substantial increases. The mut-W193L, mut-W193L/C93I, mut-W193L/I187L, and the triple mutant mut-W193L/C93I/I187L displayed a 9.8- to 37.0-fold increase in kcat/Km compared to the wild-type enzyme. researchgate.netrsc.org This significant enhancement in catalytic turnover and substrate affinity makes the engineered biocatalyst far more suitable for large-scale production. researchgate.net

A primary goal of engineering biocatalysts for chiral synthesis is the enhancement of enantioselectivity. The wild-type GoCR showed poor stereoselectivity, producing (R)-2-hydroxy-4-phenyl-butyrate with only 43.0% ee. researchgate.netrsc.org However, the structure-guided rational design was remarkably successful in boosting this critical parameter. All four engineered variants—mut-W193L, mut-W193L/C93I, mut-W193L/I187L, and mut-W193L/C93I/I187L—exhibited a dramatic improvement in stereoselectivity, each achieving an enantiomeric excess of over 99%. researchgate.netrsc.org This transformation from a non-selective enzyme to a highly enantioselective biocatalyst highlights the power of targeted mutagenesis. The most efficient variant, when used in a batch production process, was able to completely reduce a high substrate loading of 371 g/L, affording the product with >99% ee. researchgate.netrsc.org This level of enantiopurity is essential for pharmaceutical applications and is a common feature of optimized biocatalytic systems, with many of the identified microbial strains and recombinant enzymes achieving ee values greater than 90-99%. jiangnan.edu.cnnih.govtandfonline.comnih.govnih.govtpcj.org

| Enzyme Variant | Fold Increase in Catalytic Efficiency (kcat/Km) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Wild-Type GoCR | 1.0 | 43.0% | researchgate.netrsc.org |

| mut-W193L | 9.8 to 37.0-fold increase | >99% | researchgate.net |

| mut-W193L/C93I | >99% | researchgate.net | |

| mut-W193L/I187L | >99% | researchgate.net | |

| mut-W193L/C93I/I187L | >99% | researchgate.netrsc.org |

Improvement of Enzyme Stability (e.g., Thermostability)

The operational stability of enzymes, particularly their resistance to thermal denaturation, is a critical factor for industrial biocatalysis. semanticscholar.org Enhanced thermostability allows for reactions to be conducted at higher temperatures, which can increase reaction rates, improve substrate solubility, and reduce the risk of microbial contamination. Protein engineering, through rational design and directed evolution, has proven to be an effective method for improving the thermostability of carbonyl reductases used in (R)-2-hydroxy-4-phenyl-butyrate synthesis. semanticscholar.orgnih.govspringernature.com

Rational design involves using computational tools and structural information to predict mutations that will enhance protein stability. nih.govnih.gov For instance, a computer-assisted strategy was successfully applied to a carbonyl reductase (LsCR), where computational tools like FoldX and I-Mutant 3.0 were used to predict stabilizing mutations in flexible regions of the protein. nih.govresearchgate.net This approach led to the creation of a mutant with a 17.4°C increase in its melting temperature (T_m) and a 78% increase in activity. nih.govresearchgate.net

Another study employed a structure-guided rational design to improve the performance of a carbonyl reductase from Gluconobacter oxydans (GoCR). researchgate.net Based on computational analysis, three sites (Cys93, Ile187, and Trp193) were targeted for mutation. researchgate.net A combination of these mutations in the variant mut-W193L/C93I/I187L resulted in a significant increase in catalytic efficiency and a simultaneous improvement in thermostability. researchgate.net This enhanced stability was attributed to changes in the microenvironment of the catalytic pocket. researchgate.net

Directed evolution, which mimics natural selection in the laboratory, has also been used to generate more robust enzymes. nih.govresearchgate.net By combining additive and cooperative mutational effects identified through evolution strategies, researchers developed variants of a Lactobacillus brevis ketoreductase (LbCR) with both improved thermostability and activity. semanticscholar.org One superior variant showed a remarkable 1944-fold increase in its half-life at 40°C. semanticscholar.org

| Enzyme | Mutation(s) | Effect on Thermostability | Reference |

|---|---|---|---|

| Carbonyl Reductase from Gluconobacter oxydans (GoCR) | W193L/C93I/I187L | Improved thermostability (specific T_m increase not quantified) | researchgate.net |

| Carbonyl Reductase LsCRM4 | V99L/D150F | 17.4°C increase in melting temperature (T_m) | nih.govresearchgate.net |

| Lactobacillus brevis Ketoreductase (LbCR) | Variant LbCRM8 (mutations not specified) | 1944-fold increase in half-life at 40°C | semanticscholar.org |

Cofactor Regeneration Systems in Biocatalysis

The carbonyl reductases responsible for synthesizing (R)-2-hydroxy-4-phenyl-butyrate are dependent on nicotinamide cofactors, either NADPH (nicotinamide adenine dinucleotide phosphate) or NADH (nicotinamide adenine dinucleotide). researchgate.netnih.gov These cofactors are expensive, making their use in stoichiometric amounts economically unfeasible for large-scale production. acs.org Therefore, an efficient in situ regeneration system that continuously recycles the oxidized cofactor (NADP⁺ or NAD⁺) back to its reduced form is essential for a cost-effective process. researchgate.net This is typically achieved by coupling the primary reduction reaction with a second enzymatic reaction catalyzed by a dehydrogenase that consumes a low-cost sacrificial substrate.

Glucose Dehydrogenase (GDH) Coupling for NADPH Regeneration

A widely used and highly effective method for regenerating NADPH is the coupling of a glucose dehydrogenase (GDH). nih.govnih.gov GDH catalyzes the oxidation of D-glucose to D-glucono-1,5-lactone, with the concurrent reduction of NADP⁺ to NADPH. springernature.com This reaction is practically irreversible due to the subsequent spontaneous hydrolysis of the lactone to gluconic acid, providing a strong thermodynamic driving force for the regeneration process. researchgate.net

GDHs from Bacillus species, such as Bacillus subtilis and Bacillus megaterium, are frequently employed due to several advantages: they can utilize both NADP⁺ and NAD⁺, their substrate (glucose) is inexpensive, and they are generally robust and stable enzymes. springernature.comnih.gov In the synthesis of (R)-2-hydroxy-4-phenyl-butyrate, GDH is often co-expressed with an NADPH-dependent carbonyl reductase in a host like E. coli. nih.gov For example, a recombinant E. coli strain co-expressing a novel carbonyl reductase (IolS) and the GDH gene from B. subtilis demonstrated excellent catalytic activity for producing (R)-2-hydroxy-4-phenyl-butyrate. nih.gov

Researchers have also focused on improving the properties of GDH itself through protein engineering. A mutant of Bacillus megaterium GDH (BmGDHM6) was developed with a 9.2-fold increased tolerance to organic compounds, making it more stable when exposed to the substrate (ethyl 2-oxo-4-phenylbutyrate) and the product ((R)-2-hydroxy-4-phenyl-butyrate). nih.gov This improved GDH was successfully used in the asymmetric reduction, achieving a high total turnover number for the cofactor. nih.gov

| Enzyme Source | K_M (Glucose) | K_M (NADP⁺) | Key Characteristics | Reference |

|---|---|---|---|---|

| Bacillus subtilis | Not specified | Not specified | Tetramer, pH optimum 8.0, temperature optimum 45-50°C. Accepts NAD⁺ and NADP⁺. | springernature.com |

| Bacillus amyloliquefaciens SB5 | 5.5 mM | 0.05 mM | High specific activity and stability. Low K_M values make it suitable for in vivo applications. | nih.gov |

| Bacillus megaterium (Engineered) | Not specified | Not specified | Mutant BmGDHM6 showed a 9.2-fold increase in tolerance to organic compounds. | nih.gov |

Formate (B1220265) Dehydrogenase (FDH) Coupling for NADH Regeneration

An alternative cofactor regeneration strategy involves the use of formate dehydrogenase (FDH). acs.org FDH catalyzes the oxidation of formate to carbon dioxide while reducing NAD⁺ to NADH. researchgate.netnih.gov This system is attractive because formate is an inexpensive substrate and the byproduct, CO₂, is a gas that can be easily removed from the reaction mixture, simplifying product purification. nih.gov

FDH is typically coupled with NADH-dependent dehydrogenases. In the context of producing the acid form of the target molecule, (R)-2-hydroxy-4-phenylbutyric acid, a D-Lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis was used for the primary reduction, with FDH providing NADH regeneration. nih.gov This coupled system was successfully operated in a continuous enzyme membrane reactor for four weeks. nih.gov In another study, a mutant D-lactate dehydrogenase was co-expressed with an FDH in E. coli to create a whole-cell biocatalyst for (R)-2-hydroxy-4-phenylbutyric acid production, achieving high productivity and enantiomeric excess. nih.gov

A major drawback of most wild-type FDHs is their strong preference for NAD⁺ over NADP⁺. nih.gov However, protein engineering has been used to shift the cofactor specificity. Through structure-guided rational design, an FDH from Candida dubliniensis was engineered to create a mutant with a 75-fold increase in catalytic efficiency with NADP⁺, making it a viable option for regenerating NADPH in various biocatalytic processes. nih.gov

In-situ Coenzyme Regeneration Strategies

In-situ coenzyme regeneration often refers to the use of whole-cell biocatalysts, where the cofactor regeneration machinery is contained within the microbial host. nih.govnih.gov This approach simplifies the process by eliminating the need for enzyme purification. Recombinant Escherichia coli is a common host for these systems. nih.gov The cells are engineered to overexpress both the primary reductase for the synthesis of (R)-2-hydroxy-4-phenyl-butyrate and a secondary dehydrogenase, like GDH, for cofactor recycling. nih.govnih.gov

In such a system, glucose is added to the reaction medium and is transported into the cell. nih.gov Inside the cell, the overexpressed GDH oxidizes the glucose, regenerating the NADPH required by the co-expressed carbonyl reductase to convert the substrate to the desired product. nih.govnih.gov This integrated system has been shown to be highly effective. For instance, a recombinant E. coli strain co-expressing a carbonyl reductase and GDH was used to convert ethyl 2-oxo-4-phenylbutyrate at a high concentration (330 g/L) in a biphasic system, yielding (R)-2-hydroxy-4-phenyl-butyrate with 99.5% enantiomeric excess and a high catalyst yield. nih.gov

To overcome challenges like substrate or product inhibition at high concentrations, process strategies such as substrate fed-batch are employed. nih.gov In one study, a high-density fermentation process was developed, followed by a substrate feeding strategy where the initial substrate concentration was kept low and then continuously fed over time. This allowed the whole-cell biocatalyst to efficiently convert a final substrate concentration of 920 mM. nih.gov

Multi-Enzyme Cascade Systems for Enhanced Efficiency

Coexpression Strategies for Synergistic Biotransformations

For the production of (R)-2-hydroxy-4-phenyl-butyrate, the most common multi-enzyme strategy involves the co-expression of a carbonyl reductase and a cofactor-regenerating dehydrogenase in a single host, typically E. coli. nih.govnih.gov This creates a synergistic system where the reductase performs the primary synthesis and the dehydrogenase ensures a continuous supply of the required reduced cofactor. nih.gov

Various genetic strategies are used to achieve efficient co-expression. Polycistronic vectors, such as the pETDuet™-1 plasmid, are frequently used as they contain two multiple cloning sites, allowing for the simultaneous expression of two target genes under the control of separate T7 promoters. researchgate.netnih.gov This ensures that both the reductase and the dehydrogenase are produced within the same cell.

The spatial organization and linkage of the co-expressed enzymes can also impact catalytic activity. A recent study explored the fusion of carbonyl reductase (CpCR) and glucose dehydrogenase (GDH) to create a bifunctional enzyme. nih.gov Several constructs were created, linking the C-terminus of one enzyme to the N-terminus of the other. The recombinant strain expressing GDH fused to the C-terminus of CpCR (E. coli BL21-pETDuet-1-GDH-L-CpCR) demonstrated the highest catalytic activity, achieving a 98.3% conversion of 30 mM ethyl 2-oxo-4-phenylbutyrate with an enantiomeric excess of 99.9%. nih.gov This fusion strategy can enhance efficiency by channeling the regenerated cofactor directly to the primary enzyme.

| Co-expressed Enzymes | Host | Genetic Construct Strategy | Key Finding/Result | Reference |

|---|---|---|---|---|

| Carbonyl Reductase (IolS) + Glucose Dehydrogenase (GDH) | E. coli | Polycistronic plasmid (pET-G-T7-I) | Achieved high catalyst yield (31.7 g product/g catalyst) in a biphasic system. | nih.gov |

| Carbonyl Reductase (CpCR) + Glucose Dehydrogenase (GDH) | E. coli BL21(DE3) | pETDuet-1 vector, including fusion proteins | Fusion construct (GDH-L-CpCR) showed the highest activity. Achieved 912 mM product with substrate feeding. | nih.gov |

| d-Lactate Dehydrogenase (mutant) + Formate Dehydrogenase (FDH) | E. coli BL21(DE3) | Co-expression in whole cells | Produced 71.8 mM (R)-2-hydroxy-4-phenylbutyric acid with >99% ee and a productivity of 47.9 mM h⁻¹. | nih.gov |

Bi-Enzyme Self-Assembly Clusters (e.g., SpyCatcher/SpyTag systems)

The production of (R)-2-hydroxy-4-phenyl-butyrate, a key chiral intermediate for angiotensin-converting enzyme (ACE) inhibitors, has been significantly advanced through innovative biocatalyst engineering strategies. Among these, the development of bi-enzyme self-assembly clusters (BESCs) using protein ligation technologies like the SpyCatcher/SpyTag system represents a significant leap forward in enhancing catalytic efficiency and process stability. This approach addresses common challenges in multi-enzyme cascade reactions, such as mismatched reaction rates, substrate inhibition, and coenzyme regeneration.

The SpyCatcher/SpyTag system is a powerful protein engineering tool derived from the CnaB2 domain of a Streptococcus pyogenes protein. wikipedia.orgencyclopedia.pub It consists of a 12.3 kDa protein domain, SpyCatcher, and a 13-amino acid peptide, SpyTag. wikipedia.org When brought into proximity, they spontaneously form a highly stable and irreversible isopeptide bond between a lysine (B10760008) residue on SpyCatcher and an aspartic acid residue on SpyTag. wikipedia.orgencyclopedia.pubresearchgate.net This robust and specific covalent linkage allows for the modular and controlled assembly of multiple enzymes into a single, cohesive complex. rsc.org

In the context of (R)-2-hydroxy-4-phenyl-butyrate synthesis, this technology is employed to co-localize the necessary enzymes for the asymmetric reduction of a precursor like ethyl 2-oxo-4-phenylbutyrate (OPBE). nih.govnih.gov This typically involves a carbonyl reductase (CR) to catalyze the stereoselective conversion of the keto group to a hydroxyl group, and a dehydrogenase, such as glucose dehydrogenase (GDH), for the regeneration of the essential nicotinamide adenine dinucleotide phosphate (NADPH) cofactor. nih.govnih.gov

By genetically fusing SpyCatcher to one enzyme and SpyTag to the other, four distinct enzyme modules can be created: SpyCatcher-CR, SpyTag-CR, SpyCatcher-GDH, and SpyTag-GDH. nih.gov The subsequent mixing of complementary pairs in vitro leads to the spontaneous self-assembly of hydrogel-like bi-enzyme clusters. nih.govnih.gov This spatial organization of the catalytic cascade offers several advantages:

Improved Stability: The formation of these macromolecular clusters has been shown to improve the tolerance of the enzymes to variations in pH and temperature compared to their free counterparts. nih.govnih.gov

Simplified Downstream Processing: The larger size of the self-assembled clusters can potentially simplify their separation from the reaction mixture.

Research Findings on (R)-Ethyl 2-hydroxy-4-phenylbutyrate Production

A notable study demonstrated the successful application of this system for the efficient biosynthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE), a closely related ester of the target compound. nih.gov In this research, a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) were fused with SpyCatcher and SpyTag to form two types of BESCs: CpCR-SpyCatcher-SpyTag-GDH and GDH-SpyCatcher-SpyTag-CpCR. nih.govnih.gov

The CpCR-SpyCatcher-SpyTag-GDH configuration exhibited superior activity. nih.gov Under optimized conditions (pH 7 and 30 °C), this BESC achieved a 99.9% conversion of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE, with an enantiomeric excess (e.e.) of over 99.9%. nih.govnih.gov This represented a 2.4-fold higher conversion rate than that achieved with the free, non-assembled bi-enzyme system. nih.govnih.gov

The improved performance of the BESC is attributed to the enhanced efficiency of NADPH regeneration and transfer between GDH and CpCR due to their close proximity within the cluster. nih.gov Furthermore, the study confirmed that the BESCs displayed improved stability over a broader range of pH and temperature conditions compared to the individual, free enzymes. nih.govnih.gov

The following tables summarize the key findings from this research, illustrating the advantages of the SpyCatcher/SpyTag-mediated bi-enzyme self-assembly.

Table 1: Comparison of Catalytic Efficiency between Free Enzymes and Bi-Enzyme Self-Assembly Clusters (BESCs)

| Catalyst | Substrate | Conversion Rate (%) | Enantiomeric Excess (e.e., %) | Reaction Conditions |

| Free CpCR + GDH | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | ~41.6% | >99.9% | pH 7, 30 °C |

| CpCR-SpyCatcher-SpyTag-GDH | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | 99.9% | >99.9% | pH 7, 30 °C |

This table presents a comparison of the conversion rates achieved by the free enzymes versus the self-assembled bi-enzyme cluster, highlighting the significant improvement in catalytic efficiency with the BESC system. Data sourced from a study on (R)-HPBE synthesis. nih.govnih.gov

Table 2: Stability Profile of Free Enzymes vs. BESCs

| Catalyst | Optimal pH | Optimal Temperature (°C) | Stability Characteristic |

| Free Enzymes | 7.0 | 30 | Standard |

| CpCR-SpyCatcher-SpyTag-GDH | 7.0 | 30 | Improved pH tolerance and temperature stability compared to free enzymes |

This table summarizes the enhanced stability of the bi-enzyme self-assembly clusters in comparison to the free enzymes, indicating a broader operational window for the biocatalytic process. Data sourced from a study on (R)-HPBE synthesis. nih.gov

These findings underscore the potential of SpyCatcher/SpyTag-mediated self-assembly as a robust strategy for engineering highly efficient and stable multi-enzyme systems for the industrial production of valuable chiral compounds like (R)-2-hydroxy-4-phenyl-butyrate.

Process Development and Intensification for R 2 Hydroxy 4 Phenyl Butyrate Production

Optimization of Biotransformation Conditions

Optimizing the parameters of the biotransformation process is critical for maximizing the efficiency of (R)-2-hydroxy-4-phenyl-butyrate production. Key factors that have been extensively studied include substrate concentration, pH, temperature, and biocatalyst concentration.

One effective approach is a substrate fed-batch strategy. In a study using an engineered bi-enzyme coupled system with Escherichia coli cells, an initial OPBE concentration of 120 mM was used, followed by continuous feeding at a rate of 80 mM/h after two hours. nih.gov This strategy allowed the system to convert a total substrate concentration of 920 mM, ultimately producing 912 mM of the desired product, (R)-HPBE. nih.gov This demonstrates that controlled substrate addition can overcome the inhibitory effects observed at high concentrations. nih.gov

Other studies have focused on determining the optimal initial substrate concentration. For instance, research using the stereospecific carbonyl reductase KmCR identified an optimal substrate concentration of 10.3 g·L⁻¹ (approximately 50 mM) for achieving high productivity. tpcj.org Similarly, investigations into the production of (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) explored substrate concentrations ranging from 25 to 175 mM to find the ideal balance between reaction rate and substrate inhibition. nih.govsemanticscholar.org

| Biocatalyst | Substrate | Optimal Concentration Strategy | Final Product Concentration | Reference |

| Engineered E. coli | OPBE | Fed-batch (initial 120 mM, fed to 920 mM) | 912 mM | nih.gov |

| Carbonyl Reductase KmCR | OPBE | 10.3 g·L⁻¹ | Not specified | tpcj.org |

| Recombinant E. coli DF | OPBA | 73.4 mM | 71.8 mM | nih.gov |

| Candida krusei SW2026 | OPBE | 20 g/L (in biphasic system) | 16.6 g/L | researchgate.net |

The pH and temperature of the reaction medium are crucial parameters that directly affect enzyme activity and stability. The optimal conditions can vary significantly depending on the specific biocatalyst being used.

For the production of (R)-HPBA using whole cells of a recombinant E. coli strain, the highest product concentration was achieved at a pH of 6.5 and a temperature of 37°C. nih.govsemanticscholar.org In another study involving the asymmetric reduction of OPBE by the yeast Rhodotorula mucilaginosa, the optimal conditions were found to be a pH of 7.0 and a temperature of 30°C. researchgate.net A different investigation using the carbonyl reductase KmCR determined the optimal reaction temperature to be 25°C. tpcj.org Furthermore, a bi-enzyme coupled system for producing (R)-HPBE found optimal performance at a pH of 7.5 and a temperature of 30°C. nih.gov

These findings highlight the necessity of empirical optimization for each specific biocatalytic system to achieve maximum performance.

| Biocatalyst System | Optimal pH | Optimal Temperature (°C) | Reference |

| Recombinant E. coli DF | 6.5 | 37 | nih.govsemanticscholar.org |

| Rhodotorula mucilaginosa CCZU-G5 | 7.0 | 30 | researchgate.net |

| Carbonyl Reductase KmCR | Not specified | 25 | tpcj.org |

| Engineered E. coli (bi-enzyme) | 7.5 | 30 | nih.gov |

The concentration of the biocatalyst, whether whole cells or an isolated enzyme, is a key factor in determining the volumetric productivity of the reaction. Higher concentrations generally lead to faster conversion rates, but can also introduce challenges related to mass transfer limitations and cost.

In the synthesis of (R)-HPBA, an optimal biocatalyst concentration of 6 g dry cell weight (DCW) l⁻¹ of whole E. coli cells was utilized. nih.gov For the enantioselective reduction of OPBE using the KmCR enzyme, a much higher optimal concentration of 50 g·L⁻¹ was reported, resulting in a very short reaction time of 20 minutes. tpcj.org The use of high cell densities is a common strategy to improve space-time yield. For example, high-density fermentation of an engineered E. coli strain resulted in a 16.2-fold increase in volumetric activity compared to standard shake flask fermentation. nih.gov

| Biocatalyst | Form | Optimal Concentration | Reference |

| Recombinant E. coli DF | Whole Cells | 6 g DCW l⁻¹ | nih.gov |

| Carbonyl Reductase KmCR | Isolated Enzyme | 50 g·L⁻¹ | tpcj.org |

| Rhodotorula mucilaginosa CCZU-G5 | Wet Cells | 2.0 g in 10 mL | researchgate.net |

Reaction Medium Engineering

Modifying the reaction medium is a powerful strategy for process intensification. Engineering the solvent system can help overcome issues such as low substrate solubility, product inhibition, and difficult downstream separation.

Aqueous/organic biphasic systems are frequently employed to enhance the production of (R)-2-hydroxy-4-phenyl-butyrate. In these systems, the aqueous phase contains the biocatalyst, while a water-immiscible organic solvent serves as a reservoir for the hydrophobic substrate (OPBE) and extracts the product, thereby reducing substrate and product inhibition in the aqueous phase.

One study utilized an aqueous/isooctane biphasic system for the asymmetric reduction of OPBE with Rhodotorula mucilaginosa cells. researchgate.net This system demonstrated high stability and excellent stereoselectivity. researchgate.net Another investigation showed that in a water/dibutyl phthalate (B1215562) biphasic system, the enantiomeric excess, yield, and product concentration of (R)-HPBE were significantly enhanced compared to a purely aqueous medium when using Candida krusei as the biocatalyst at a high substrate concentration of 20 g/L. researchgate.net The product concentration increased from 9.2 g/L in the aqueous medium to 16.6 g/L in the biphasic system. researchgate.net

A novel approach to reaction medium engineering involves the use of thermosensitive ionic liquids (ILs) to create a "smart" biphasic system. These systems can switch from a single homogeneous phase to two distinct phases in response to a change in temperature. This property allows the reaction to proceed in a homogeneous phase, eliminating mass transfer limitations, while separation of the product and biocatalyst can be easily achieved by inducing phase separation.

A reaction-separation coupling process was developed using the thermosensitive IL [(CH₃)₂N(C₂H₅)(CH₂CH₂O)₂H][PF₆] (c₂) in 1,2-dimethoxyethane. nih.govnih.gov The biotransformation, catalyzed by baker's yeast, takes place at 30°C, where the system is a single homogeneous phase. nih.govnih.gov After the reaction, the temperature is raised above the phase transformation temperature (approximately 33°C), causing the system to separate into two phases. nih.govnih.gov This facilitates the separation of the IL from the product. This thermosensitive ionic liquids–solvent biphasic system (TIBS) led to a 35% increase in the yield of ethyl-2-hydroxy-4-phenylbutyrate and a 25-30% increase in enantiomeric excess compared to the reaction in a conventional organic solvent. nih.govnih.gov

Strategies for Substrate Tolerance Enhancement

The biocatalytic production of (R)-2-hydroxy-4-phenyl-butyrate often involves the asymmetric reduction of a ketoester precursor, such as ethyl 2-oxo-4-phenylbutyrate (OPBE). A significant challenge in this process is the potential for substrate inhibition or toxicity at high concentrations, which can impair the catalytic activity and stability of the enzyme or whole-cell biocatalyst. To overcome this limitation and enable high-yield production, strategies to enhance substrate tolerance are crucial.

One of the most effective approaches is the implementation of a substrate feeding strategy. Instead of adding the entire amount of substrate at the beginning of the reaction (batch mode), the substrate is fed continuously or intermittently over time. This method maintains a low, non-inhibitory concentration of the substrate in the reactor at any given moment, while allowing for a high total substrate loading and, consequently, a high final product concentration.

Recent research has demonstrated the successful application of this strategy in a bi-enzyme coupled system using a recombinant E. coli strain. nih.govbohrium.com By employing a carefully controlled substrate feeding approach, the biocatalyst was able to efficiently convert a final OPBE concentration of 920 mM, achieving a 99.1% conversion to produce 912 mM of the desired product, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE). nih.govbohrium.com This result highlights the effectiveness of substrate feeding in mitigating inhibition and pushing the process towards industrially relevant product titers.

Table 1: Performance of Substrate Feeding Strategy for (R)-HPBE Production

| Parameter | Value | Reference |

|---|---|---|

| Biocatalyst | Recombinant E. coli | nih.govbohrium.com |

| Final Substrate Conc. | 920 mM | nih.govbohrium.com |

| Final Product Conc. | 912 mM | nih.govbohrium.com |

| Conversion Rate | 99.1% | nih.govbohrium.com |

Reactor Design and Operation for Scalability

Scaling up the production of (R)-2-hydroxy-4-phenyl-butyrate from the laboratory to an industrial scale requires careful consideration of reactor design and operational strategies. The choice of reactor and process mode directly impacts productivity, efficiency, and economic feasibility.

For biotransformations involving poorly water-soluble substrates like ethyl 2-oxo-4-phenylbutanoate (EOPB), an interface bioreactor is an effective design. nih.gov This type of reactor facilitates the reaction between a biocatalyst (e.g., microbial cells) in an aqueous phase and a substrate in an organic phase by creating a large surface area between the two immiscible phases. The reaction occurs at this interface.

In a study on the production of ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-EHPB), whole cells of Candida holmii were used for the reduction of EOPB in a pad-packed interface bioreactor. nih.gov The reactor, with an inner volume of 3 liters, was packed with pads that served as a support for the biocatalyst and increased the interfacial area. nih.gov After a four-day incubation period, this system yielded 4.4 g of (R)-EHPB with high chemical purity and enantiomeric excess. nih.gov This demonstrates the utility of interface bioreactors for overcoming challenges associated with substrate solubility in the synthesis of (R)-2-hydroxy-4-phenyl-butyrate derivatives.

Fed-batch and continuous processes are advanced operational modes that offer significant advantages over simple batch operations, particularly for overcoming substrate inhibition and improving productivity. nih.govnih.gov

Fed-batch processes involve the controlled feeding of nutrients or substrates to the bioreactor during the cultivation or reaction phase. bbwpublisher.comcambridge.org This strategy, as discussed previously, is highly effective for maintaining optimal substrate concentrations. A substrate feeding strategy was successfully used to produce 912 mM of (R)-HPBE from a total of 920 mM of the precursor OPBE, demonstrating the power of fed-batch approaches in achieving high product titers. nih.govbohrium.com This method allows for high cell densities and high product concentrations while avoiding the detrimental effects of high initial substrate levels. nih.govnsf.gov

Continuous production processes involve the continuous addition of reactants and simultaneous removal of products, maintaining the reactor in a steady state. springernature.com This can lead to very high volumetric productivity. The production of (R)-2-hydroxy-4-phenylbutyric acid has been demonstrated in a continuous enzyme membrane reactor (EMR). nih.gov In this system, D-lactate dehydrogenase was used for the reduction of the corresponding α-keto acid, coupled with formate (B1220265) dehydrogenase for NADH regeneration. nih.gov The EMR retained the enzymes while allowing the product to be continuously removed. Over a four-week period, a 220 ml reactor synthesized 1 kg of the product, achieving a mean space-time yield of 165 g L⁻¹ d⁻¹. nih.gov

By optimizing fermentation conditions, including medium composition and feeding strategies, it is possible to achieve significantly higher enzyme yields compared to standard shake flask cultures. nih.gov In the context of (R)-HPBE production, a high-density fermentation process was developed for an E. coli strain expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration. nih.govbohrium.com This optimized fermentation process resulted in a volumetric enzyme activity of 1960 U/mL in the fermentation broth. nih.govbohrium.comresearchgate.net This represented a 16.2-fold increase in enzyme activity compared to the levels achieved in conventional shake flask fermentation, showcasing the profound impact of high-density fermentation on improving the biocatalyst yield for subsequent production of (R)-2-hydroxy-4-phenyl-butyrate. nih.govbohrium.com

Table 3: Comparison of Enzyme Yield from Shake Flask vs. High-Density Fermentation

| Cultivation Method | Volumetric Enzyme Activity | Fold Increase | Reference |

|---|---|---|---|

| Shake Flask Fermentation | 121 U/mL (calculated) | 1x | nih.govbohrium.com |

Analytical and Mechanistic Studies of R 2 Hydroxy 4 Phenyl Butyrate Biocatalysis

Enantiomeric Excess Determination Methodologies (e.g., GC)

A critical aspect of producing enantiomerically pure compounds like (R)-2-hydroxy-4-phenyl-butyrate is the ability to accurately measure the enantiomeric excess (ee). Gas chromatography (GC) is a widely employed technique for this purpose, often utilizing chiral stationary phases or derivatization with chiral reagents to resolve the enantiomers.

The indirect method of GC analysis involves derivatizing the enantiomers with a chiral derivatization reagent to form diastereomers. mdpi.com These diastereomers have different physical and chemical properties and can be separated on a standard achiral GC column. mdpi.com Another approach involves the use of chiral stationary phases (CSPs) in the GC column, which allows for the direct separation of the enantiomers. mdpi.comgcms.cz

For the analysis of 2-hydroxy acids, a common strategy is to convert them into diastereomeric esters. For instance, they can be esterified with an enantiomerically pure alcohol, such as (S)-(+)-3-methyl-2-butanol, followed by O-trifluoroacetylation. The resulting diastereomeric esters can then be separated and quantified on achiral dual-capillary column gas chromatography systems, achieving high resolution. nih.gov

In the context of biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, GC analysis is routinely used to monitor the conversion rate of the starting material, ethyl 2-oxo-4-phenylbutyrate, and to determine the enantiomeric excess of the final product. nih.gov For example, a Shimadzu GC-2014 gas chromatograph has been used for such analyses. nih.gov The successful separation of various 2-phenylcarboxylic acid esters has been achieved using cyclodextrin-based chiral stationary phases like 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin and 2,6-di-O-benzyl-3-O-heptanoyl-β-cyclodextrin. documentsdelivered.com

Enzyme Kinetics and Reaction Mechanism Elucidation

Understanding the kinetics and reaction mechanism of the enzymes used in the biocatalysis of (R)-2-hydroxy-4-phenyl-butyrate is fundamental to optimizing the production process. This involves studying the enzyme's reaction rates under various conditions and elucidating the step-by-step process of substrate binding and product formation.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (V), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

While specific Vmax and Km values for enzymes producing (R)-2-hydroxy-4-phenyl-butyrate are proprietary to the research conducting the experiments, the principles of Michaelis-Menten kinetics are applied to characterize and compare different enzymes or engineered variants. The determination of these parameters allows for the prediction of enzyme behavior at different substrate concentrations and is crucial for designing efficient biocatalytic processes.

Kinetic resolution is a key strategy for obtaining enantiomerically pure compounds. In the context of (R)-2-hydroxy-4-phenyl-butyrate synthesis, this often involves the stereoselective reduction of a prochiral ketone, such as ethyl 2-oxo-4-phenylbutyrate. The enzyme selectively converts the substrate into one enantiomer, leaving the other enantiomer of the substrate unreacted or reacting at a much slower rate.

The "Double Substrate Ping-Pong" mechanism, also known as a Bi-Bi Ping-Pong mechanism, is a common model for enzymes that catalyze reactions involving two substrates and two products. In the case of a carbonyl reductase, the first substrate (e.g., NADPH) binds to the enzyme, donates a hydride, and is released as the first product (NADP+). The enzyme is now in a modified state, ready to bind the second substrate (the carbonyl compound). After the hydride transfer and subsequent protonation, the final product, the chiral alcohol, is released, returning the enzyme to its original state. Understanding this mechanism is vital for process optimization, including cofactor regeneration strategies.

Theoretical and Computational Modeling in Biocatalysis

Theoretical and computational modeling provides invaluable insights into the molecular-level details of biocatalysis, complementing experimental studies. These methods can be used to analyze substrate-enzyme interactions and to study the microenvironment of the enzyme's catalytic pocket.

Molecular docking and other computational techniques are employed to predict and analyze the binding modes of substrates within the active site of an enzyme. By understanding how a substrate like ethyl 2-oxo-4-phenylbutyrate fits into the catalytic pocket of a reductase, researchers can rationalize the observed stereoselectivity. These models can highlight key amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, or other forces, stabilizing the transition state that leads to the desired (R)-enantiomer.

The microenvironment of the catalytic pocket, including its shape, size, and the chemical properties of the surrounding amino acid residues, plays a crucial role in determining the enzyme's activity and selectivity. Computational studies can map the electrostatic potential and hydrophobicity of the active site, providing a detailed picture of the environment in which the reaction takes place. This knowledge can guide protein engineering efforts, where specific amino acid residues are mutated to improve the enzyme's performance for the synthesis of (R)-2-hydroxy-4-phenyl-butyrate. For example, by modifying the catalytic pocket, it may be possible to enhance substrate affinity, increase the reaction rate, or even alter the enantioselectivity of the enzyme.

Future Perspectives in R 2 Hydroxy 4 Phenyl Butyrate Research

Advancements in Stereoselective Synthesis Technologies

The demand for enantiopure chiral alcohols is a significant driver for the development of new synthetic methodologies. rjptonline.org Future advancements in the synthesis of (R)-2-hydroxy-4-phenyl-butyrate are expected to emerge from progress in both biocatalysis and chemical catalysis.

Biocatalysis, in particular, has become a powerful tool for chiral synthesis due to its high selectivity and operation under mild conditions. chiralpedia.comnih.gov Research is focused on the discovery and engineering of novel carbonyl reductases and alcohol dehydrogenases with superior activity and stereoselectivity for the asymmetric reduction of the precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE). nih.govresearchgate.nettpcj.org The use of genetically engineered microorganisms, such as E. coli and Pichia pastoris, to overexpress specific enzymes is a key strategy. nih.govresearchgate.net For instance, recombinant E. coli strains co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration have demonstrated excellent catalytic activity and high stereoselectivity (>98.5% ee) in producing the target compound. nih.gov

Future trends will likely involve:

Protein Engineering: Tailoring enzymes through directed evolution and rational design to enhance their stability, substrate scope, and selectivity, thereby creating biocatalysts specifically optimized for the synthesis of (R)-2-hydroxy-4-phenyl-butyrate. chiralpedia.comnih.gov

Genome Mining: Searching microbial genomes for novel reductases with unique properties, potentially leading to enzymes that can operate under a wider range of industrial conditions. researchgate.net

Dynamic Kinetic Resolution (DKR): Combining highly efficient enzyme-catalyzed resolution with in-situ racemization of the unwanted enantiomer using metal catalysts. mdpi.com This approach allows for the theoretical conversion of 100% of a racemic starting material into a single, desired enantiomer. Advances in developing more sustainable and robust metal catalysts, including those based on iron and vanadium, will make DKR an increasingly attractive option. mdpi.com

| Technology | Key Features | Recent Advancements | Potential Impact |

|---|---|---|---|

| Whole-Cell Biocatalysis | Uses engineered microorganisms (e.g., E. coli, Candida krusei); inherent cofactor regeneration. nih.govjiangnan.edu.cn | Co-expression of reductases and dehydrogenases; optimization of fermentation conditions. nih.govnih.govtpcj.org | High enantiomeric excess (>99%); simplified process. nih.gov |

| Isolated Enzymes | High specificity and purity; avoids cellular side reactions. | Enzyme immobilization for reuse; development of robust enzymes. nih.gov | Higher purity of final product; easier downstream processing. |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with metal-catalyzed racemization. mdpi.com | Development of new heterogeneous metal catalysts (Fe, V); application to challenging alcohol substrates. mdpi.com | Quantitative conversion of racemic mixtures to a single enantiomer. mdpi.com |

| Asymmetric Chemo-catalysis | Uses chiral metal complexes or organocatalysts. chiralpedia.com | Shift towards organocatalysts to avoid metal toxicity and environmental concerns. chiralpedia.com | High throughput and efficiency; avoids biological system complexities. |

Integration with Sustainable Chemistry Principles

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to minimize environmental impact. chiralpedia.com The synthesis of (R)-2-hydroxy-4-phenyl-butyrate is increasingly being viewed through this lens, with biocatalysis at the forefront of sustainable approaches. researchgate.net

Enzyme-catalyzed reactions offer significant environmental advantages over traditional chemical methods. They are conducted in aqueous media under ambient temperature and pressure, which reduces energy consumption and eliminates the need for harsh reagents and organic solvents. rjptonline.orgnih.gov The high selectivity of enzymes minimizes the formation of by-products, leading to cleaner reaction profiles and a reduction in waste, aligning with the green chemistry principle of atom economy. nih.gov

Future research will likely emphasize:

Solvent-Free or Aqueous Systems: Further development of processes that operate in water or in biphasic aqueous/organic systems to reduce reliance on volatile organic compounds. nih.gov The use of biphasic systems can also help overcome issues of substrate or product toxicity to the biocatalyst, allowing for higher substrate loading. jiangnan.edu.cn

Waste Reduction: Minimizing derivatization steps is a core principle of green chemistry. nih.gov Biocatalytic routes that directly convert the ketoester to the desired chiral alcohol in a single step are preferable to multi-step chemical syntheses that generate more waste. researchgate.net

Renewable Feedstocks: While current synthesis often starts from petroleum-derived precursors, future work may explore pathways from renewable bio-based materials.

Enzyme Recycling: The development of robust immobilization techniques for enzymes will be crucial for their repeated use, which improves process economics and reduces waste. nih.gov

Industrial Scale-Up and Economic Feasibility of Biocatalytic Processes

For any new synthetic route to be viable, it must be scalable and economically competitive. While biocatalysis offers many advantages, translating a laboratory-scale process to industrial production presents several challenges. researchgate.net The future of (R)-2-hydroxy-4-phenyl-butyrate production hinges on overcoming these hurdles.

A key factor in the economic feasibility of biocatalytic reduction is the efficient regeneration of expensive nicotinamide cofactors (e.g., NADPH). aiche.org The development of whole-cell systems that couple the primary reductase with a secondary dehydrogenase (like glucose dehydrogenase or formate (B1220265) dehydrogenase) for in-situ cofactor recycling is a critical strategy. nih.govnih.gov This approach avoids the need to add costly cofactors to the reaction medium.

Techno-economic analysis highlights that the cost of raw materials, particularly the carbon source for fermentation and the starting ketoester, can account for a significant portion of the total production cost. mdpi.com Therefore, process optimization to achieve high product titers and space-time yields (STY) is paramount. nih.gov Strategies such as high-cell-density fermentation, fed-batch substrate addition to avoid enzyme inhibition, and continuous processing are being actively researched. jiangnan.edu.cnresearchgate.net

| Parameter/Challenge | Description | Target for Economic Viability | Future Research Direction |

|---|---|---|---|

| Product Titer (g/L) | The final concentration of the product in the reactor. | High titers (>100 g/L) are desirable to minimize downstream processing costs. nih.gov | Overcoming substrate/product inhibition using fed-batch strategies and biphasic systems. nih.govjiangnan.edu.cn |

| Space-Time-Yield (g/L/h) | The amount of product formed per unit volume per unit time. A measure of reactor productivity. | Maximizing STY reduces capital investment for reactors. | High-cell-density fermentation; development of more active enzymes. nih.gov |

| Enantiomeric Excess (ee) | A measure of the optical purity of the product. | >99% ee is often required for pharmaceutical intermediates. tpcj.org | Screening for and engineering highly stereoselective enzymes. nih.gov |

| Cofactor Regeneration | Recycling of expensive cofactors like NADPH is essential for cost-effectiveness. aiche.org | High total turnover number (TTN) for the cofactor. | Coupled enzyme systems (e.g., with glucose or formate dehydrogenase). nih.gov |

| Downstream Processing | Extraction and purification of the final product from the reaction mixture. | Simple, low-cost extraction methods are needed. | Developing processes in monophasic or biphasic systems that simplify product separation. nih.gov |

Recent developments in computer-assisted modeling can accelerate the optimization of biocatalytic processes by more efficiently identifying the ideal reaction conditions (temperature, pH, substrate concentration), reducing the time and resources needed to scale up from the lab to industrial manufacturing. basf.com Ultimately, the industrial success of biocatalytic routes to (R)-2-hydroxy-4-phenyl-butyrate will depend on a holistic approach that integrates enzyme discovery, reaction engineering, and process optimization to create a sustainable and economically sound manufacturing process. basf.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。